6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate

Nucleophilic substitution Leaving group Synthetic intermediate

CAS 478046-24-1 is a crystalline 8-MOSyl ester electrophile purpose-built for SNAr generation of 8-amino-triazolopyridazine kinase libraries. Unlike 8-chloro or 8-hydroxy analogs, the MOSyl group enables efficient parallel synthesis under mild conditions (DMF, K₂CO₃, 60–80 °C). Literature-derived 8-amino products achieve IC₅₀ of 0.012–0.283 µM vs. TNKS-1, c-Met, and Pim-1. Zero HBD count qualifies as inactive control; XLogP3 of 1.2 fits CNS drug-like space. Non-hazardous DOT/IATA classification simplifies global shipping. Inquire for ≥95% purity R&D quantities.

Molecular Formula C13H12N4O4S
Molecular Weight 320.32
CAS No. 478046-24-1
Cat. No. B2905325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate
CAS478046-24-1
Molecular FormulaC13H12N4O4S
Molecular Weight320.32
Structural Identifiers
SMILESCC1=NN2C=NN=C2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C13H12N4O4S/c1-9-7-12(13-15-14-8-17(13)16-9)21-22(18,19)11-5-3-10(20-2)4-6-11/h3-8H,1-2H3
InChIKeyFYOKLFKGPNOYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate (CAS 478046-24-1): Structural and Physicochemical Reference for Triazolopyridazine Procurement


6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate (CAS 478046-24-1) is a heterocyclic sulfonate ester belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold extensively employed in kinase inhibitor and CNS drug discovery programs [1] [2]. The compound bears a 6-methyl substituent on the pyridazine ring and a 4-methoxybenzenesulfonate (MOSyl) ester at the 8-position, yielding a molecular formula of C₁₃H₁₂N₄O₄S, a molecular weight of 320.33 g/mol, a computed XLogP3 of 1.2, zero hydrogen bond donors, and seven hydrogen bond acceptors [3]. These physicochemical properties distinguish it from both the parent 8-ol and the 8-amino analogs that dominate the published tankyrase and c-Met inhibitor literature.

Why Generic 8-Substituted Triazolopyridazine Analogs Cannot Substitute for CAS 478046-24-1 in Synthesis and Screening Cascades


The 8-position substituent on the [1,2,4]triazolo[4,3-b]pyridazine scaffold is a critical determinant of both biological target engagement and synthetic tractability. Literature crystallography demonstrates that the 8-substituent directly occupies the nicotinamide-binding pocket in tankyrases and the ATP-adenine region in c-Met kinase [1]. Consequently, switching from a sulfonate ester to an amine, carboxylate, or hydroxyl group at this position alters hydrogen-bonding capacity, steric bulk, and electronic character in ways that can abrogate target affinity or dramatically change metabolic stability [2]. Furthermore, the 4-methoxybenzenesulfonate ester is specifically designed as an activated leaving group for nucleophilic aromatic substitution chemistry; the corresponding 8-chloro, 8-hydroxy, or 8-tosylate analogs exhibit different reaction kinetics, yields, and product purities when used as synthetic intermediates [3]. These structure–activity and structure–reactivity relationships mean that direct interchange of 8-substituted analogs without re-optimization of either the biological or synthetic protocol carries a high risk of failure.

Quantitative Differentiation Evidence for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate vs. Closest Analogs


4-Methoxybenzenesulfonate vs. 4-Methylbenzenesulfonate (Tosylate) Leaving-Group Ability at the 8-Position

The 4-methoxybenzenesulfonate (MOSyl) group at the 8-position of the triazolopyridazine scaffold offers a measurably superior leaving-group profile compared to the commonly used 4-methylbenzenesulfonate (tosylate) analog (CAS 478046-23-0). The electron-donating methoxy substituent in the para position stabilizes the sulfonate anion through resonance, enhancing the leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions at the electron-deficient 8-position of the pyridazine ring. This is consistent with the Hammett σₚ value for OCH₃ (−0.27) vs. CH₃ (−0.17), indicating greater electron donation and thus a more stabilized departing anion in the MOSyl case [1]. The increased leaving-group aptitude translates to faster reaction kinetics and higher conversion yields when the 8-sulfonate is displaced by amine nucleophiles to generate 8-amino-triazolopyridazine derivatives, which constitute the major pharmacologically characterized sub-series within this scaffold class [2].

Nucleophilic substitution Leaving group Synthetic intermediate SAR

Comparative Physicochemical Profile: LogP and Hydrogen-Bonding Capacity vs. 8-Amine and 8-Carboxylate Analogs

CAS 478046-24-1 exhibits a computed XLogP3 of 1.2 and zero hydrogen bond donors (HBD), placing it in a distinct physicochemical space compared to the biologically active 8-amino-triazolopyridazine derivatives that dominate the tankyrase and c-Met inhibitor literature. For comparison, compound 12 (4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol), a low-nanomolar tankyrase inhibitor with TNKS-1 IC₅₀ = 0.012 µM and TNKS-2 IC₅₀ = 0.2 µM, contains two hydrogen bond donors and has a higher topological polar surface area [1]. The sulfonate ester's zero HBD count and seven hydrogen bond acceptors (vs. four HBA for the parent 8-ol) make it more lipophilic and potentially more membrane-permeable than the 8-hydroxy or 8-amino analogs, a property that can be exploited in cell-based phenotypic screening where passive diffusion is rate-limiting [2]. The 4-methoxybenzenesulfonate analog also has a higher molecular weight (320.33 vs. 304.32 for the tosylate and 150.14 for the 8-ol), which must be factored into fragment-based design strategies.

Lipophilicity Drug-likeness Permeability Physicochemical property

Class-Level Target Engagement Potential: Triazolopyridazine Scaffold Activity Across c-Met, Pim-1, LRRK2, and Tankyrase

The [1,2,4]triazolo[4,3-b]pyridazine core scaffold has been validated as a privileged kinase-inhibitory chemotype across multiple therapeutically relevant targets, and the 8-position substitution is a key determinant of target selectivity. In the dual c-Met/Pim-1 inhibitor series reported by Mahmoud et al. (2024), the most potent derivative (compound 4g) achieved IC₅₀ values of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1, with a mean GI% of 55.84 across the NCI-60 tumor cell line panel [1]. In the LRRK2 inhibitor series, triazolopyridazine derivatives demonstrated nanomolar potency against both wild-type and G2019S mutant LRRK2 kinase with unprecedented selectivity for the mutant form [2]. In the tankyrase inhibitor series, the 6-methyl-8-substituted triazolopyridazine compound 12 achieved TNKS-1 IC₅₀ = 0.012 µM and TNKS-2 IC₅₀ = 0.2 µM with clean selectivity over PARP-1 and PARP-2 (both IC₅₀ > 10 µM) [3]. While CAS 478046-24-1 itself has not been profiled in these published assays, its sulfonate ester functionality positions it as a direct synthetic precursor to the 8-amino derivatives whose biological activity is extensively documented, and the electronic character of the MOSyl group at the 8-position can be expected to modulate target binding through inductive and steric effects distinct from the 8-amino or 8-ether congeners.

Kinase inhibition c-Met Pim-1 LRRK2 Tankyrase Polypharmacology

Synthetic Utility: 8-Sulfonate Ester as a Superior Electrophile vs. 8-Chloro and 8-Hydroxy Intermediates

The synthesis of pharmacologically active 8-amino-triazolopyridazine derivatives described in the literature proceeds through 8-halo or 8-sulfonate intermediates. The literature synthesis of compound 12 (the benchmark TNKS inhibitor) required conversion of the 8-amino intermediate to the 8-iodo derivative via Sandmeyer reaction, followed by nucleophilic substitution with 4-methoxyphenethylamine [1]. However, the 8-iodo intermediate requires harsh conditions and generates stoichiometric copper waste. In contrast, the 4-methoxybenzenesulfonate ester at the 8-position is a pre-activated electrophile that can undergo direct SNAr with amine nucleophiles under milder conditions (e.g., DMF, K₂CO₃, 60–80 °C), avoiding the Sandmeyer step entirely [2]. The 8-chloro analog, while also an SNAr substrate, is significantly less reactive due to the poorer leaving-group ability of chloride vs. sulfonate in electron-deficient heteroaromatic systems. The 8-hydroxy analog (CAS 18591-70-3) requires pre-activation (e.g., POCl₃ or sulfonylation) before nucleophilic displacement can occur, adding a synthetic step and reducing overall yield. Thus, CAS 478046-24-1 represents a strategic synthetic intermediate that can shorten linear sequences by at least one step compared to routes starting from the 8-hydroxy or 8-chloro precursors.

Nucleophilic aromatic substitution SNAr Synthetic methodology 8-Amino-triazolopyridazine

Crystallographic Validation of the 8-Position Pharmacophore: Structural Basis for Selecting Sulfonate Ester Intermediates

The co-crystal structure of compound 12 bound to the catalytic PARP domain of human tankyrase-2 (PDB: 4M7B, resolution 1.95 Å) provides unambiguous structural evidence that the 8-substituent of the triazolopyridazine scaffold occupies the nicotinamide-binding pocket, with the triazolopyridazine core functioning as an NAD⁺ isostere [1]. The crystallographic data show that the 8-aminoethylphenol chain makes key hydrogen-bonding interactions mediated by two water molecules with residues on both sides of the pocket (Pro1034, Phe1035, Tyr1050, Ile1075), while the 6-methyl group occupies a hydrophobic sub-pocket [2]. This structural information directly informs the choice of 8-position electrophile for library synthesis: the sulfonate ester leaving group allows precise installation of diverse amine nucleophiles to probe the solvent-exposed region and the hydrophobic flanking residues identified in the crystal structure. The sulfonate ester itself, being an achiral, non-hydrogen-bond-donating group, serves as a negative control or baseline compound in crystallographic soaking experiments to assess the contribution of the 8-substituent to binding affinity.

Crystallography Tankyrase Structure-based drug design NAD+ isostere

Validated Application Scenarios for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate in Kinase and CNS Drug Discovery


Focused Kinase Inhibitor Library Synthesis via Parallel SNAr Chemistry

CAS 478046-24-1 is ideally suited as the core electrophile for generating libraries of 8-amino-triazolopyridazine derivatives targeting the c-Met, Pim-1, LRRK2, and tankyrase kinase families. The activated sulfonate ester undergoes efficient SNAr with primary and secondary amines under mild conditions (DMF, K₂CO₃, 60–80 °C), enabling parallel synthesis in 96-well format. The resulting 8-amino derivatives can be screened directly against kinase panels; literature precedent demonstrates that closely related 8-amino-triazolopyridazines achieve IC₅₀ values in the 0.012–0.283 µM range against TNKS-1, c-Met, and Pim-1 [1]. The MOSyl ester's zero HBD count also makes it suitable as an inactive control compound in these screens.

Structure-Based Fragment Growing from the TNKS-2 Nicotinamide Site (PDB 4M7B)

The co-crystal structure of compound 12 in TNKS-2 (PDB 4M7B, 1.95 Å) provides a validated starting point for fragment-based drug design . CAS 478046-24-1 can be used in crystallographic soaking experiments to establish the binding pose of the unsubstituted sulfonate ester, serving as a baseline for fragment growing. Subsequent displacement of the sulfonate with amine-containing fragments enables systematic exploration of the solvent-exposed channel and hydrophobic sub-pockets identified in the crystal structure (residues Pro1034, Phe1035, Tyr1050, Ile1075), with the goal of improving upon the TNKS-1 IC₅₀ of 0.012 µM achieved by compound 12.

GABA-A Receptor Ligand Development via 8-Alkoxy Derivative Synthesis

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged chemotype for GABA-A α2/α3 subtype-selective ligands, as exemplified by TPA023 and related clinical candidates . While the literature GABA-A ligands predominantly feature 6-alkoxy and 7-alkyl substitution patterns, the 8-sulfonate ester offers an underexplored vector for introducing additional diversity. Displacement of the MOSyl group with alkoxide nucleophiles (e.g., sodium methoxide, benzyl alcohol derivatives) can generate 8-alkoxy-triazolopyridazine analogs that may exhibit differentiated subtype selectivity or pharmacokinetic profiles compared to the extensively patented 6-alkoxy series. The computed XLogP3 of 1.2 for CAS 478046-24-1 falls within the CNS drug-like range, supporting its suitability for neuroscience applications.

Process Chemistry Development: Scalable Synthesis of 8-Substituted Triazolopyridazine APIs

For organizations scaling up triazolopyridazine-based lead compounds toward IND-enabling studies, CAS 478046-24-1 offers a crystalline, storable intermediate with defined purity specifications (≥95%) and a safety data sheet available from commercial suppliers . The sulfonate ester's stability under long-term storage conditions (cool, dry environment) and its non-hazardous DOT/IATA classification facilitate procurement, inventory management, and shipping. In a GMP synthesis route, the MOSyl ester can replace the Sandmeyer-derived 8-iodo intermediate, eliminating the need for sodium nitrite, potassium iodide, and strongly acidic conditions, thereby simplifying the impurity profile and reducing the environmental burden. The single-step conversion to the final 8-amino API also reduces the number of isolated intermediates requiring full QC characterization.

Quote Request

Request a Quote for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.